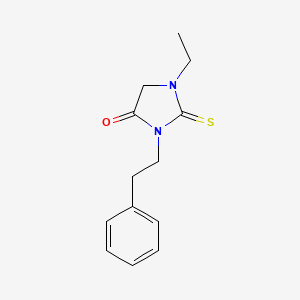
1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one
Vue d'ensemble
Description
1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and a sulfur atom. This compound is part of the imidazolidinone family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science.
Méthodes De Préparation
The synthesis of 1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one can be achieved through various synthetic routes. One common method involves the condensation of an ester with guanidine or cyanamide under specific reaction conditions . Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions include various substituted imidazolidinones and thioxo derivatives .
Applications De Recherche Scientifique
1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a proteasome modulator and its role in post-translational modifications.
Medicine: It has applications in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals and fluorescent protein chromophores.
Mécanisme D'action
The mechanism by which 1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. It can modulate proteasome activity, influencing protein degradation and cellular processes. The exact molecular targets and pathways are still under investigation, but its role in advanced glycation end products and creatinine formation is well-documented .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one include other imidazolidinones and thioxo derivatives. These compounds share the imidazolidinone core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Similar compounds include:
- Imidazol-2-ones
- Imidazol-4-ones
- Thioxoimidazolidinones .
Propriétés
Numéro CAS |
125219-50-3 |
|---|---|
Formule moléculaire |
C13H16N2OS |
Poids moléculaire |
248.35 g/mol |
Nom IUPAC |
1-ethyl-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H16N2OS/c1-2-14-10-12(16)15(13(14)17)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
Clé InChI |
UWFGYMNXGVIRTG-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC(=O)N(C1=S)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
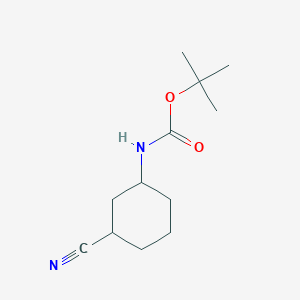
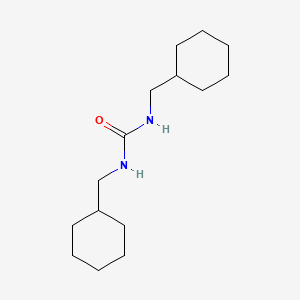
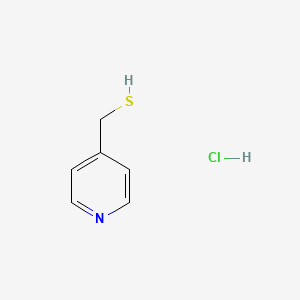
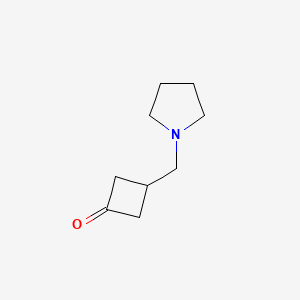
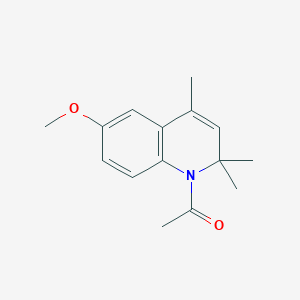
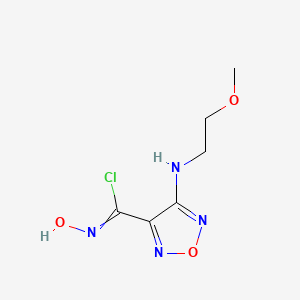
![2-(4-Fluorophenyl)-5-methoxybenzo[B]thiophene-3-carboxylic acid](/img/structure/B8745276.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)ethanol](/img/structure/B8745297.png)


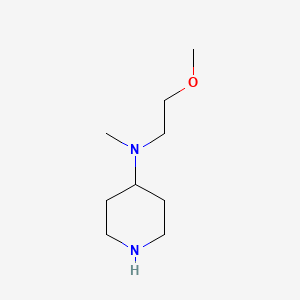
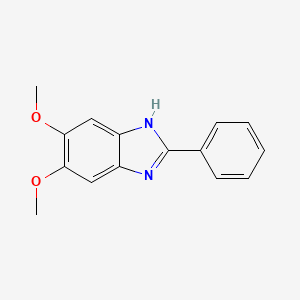
![2-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8745336.png)
